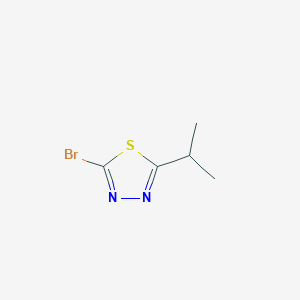

2-Bromo-5-isopropyl-1,3,4-thiadiazole

説明

Historical Context and Significance of 1,3,4-Thiadiazoles in Chemical Research

The chemistry of 1,3,4-thiadiazoles has been a subject of interest for over a century, with early investigations laying the groundwork for the synthesis of this heterocyclic core. The development of synthetic methodologies, often involving the cyclization of thiosemicarbazide (B42300) derivatives, has been crucial to exploring the potential of this scaffold. sbq.org.br The significance of 1,3,4-thiadiazoles in chemical research stems from their wide-ranging applications. They are integral components in many pharmaceutical agents, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. sarpublication.comresearchgate.netnih.gov This has made the 1,3,4-thiadiazole (B1197879) ring a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in active pharmaceutical ingredients. researchgate.net Beyond pharmaceuticals, 1,3,4-thiadiazole derivatives have also found applications in materials science and agrochemicals. researchgate.net

Overview of Electron-Deficient Heterocycles in Synthetic and Medicinal Chemistry

Heterocyclic compounds can be broadly classified as electron-rich or electron-deficient. Electron-deficient heterocycles, such as pyridine (B92270) and the 1,3,4-thiadiazole ring system, contain one or more heteroatoms that withdraw electron density from the ring. This electronic characteristic imparts distinct reactivity patterns compared to their carbocyclic aromatic counterparts like benzene (B151609). The presence of electronegative nitrogen atoms in the 1,3,4-thiadiazole ring makes it susceptible to nucleophilic attack, a key feature exploited in its chemical transformations. nih.gov In medicinal chemistry, the electron-deficient nature of a heterocycle can influence its pharmacokinetic and pharmacodynamic properties, including metabolic stability and the ability to engage in specific interactions with biological targets. researchgate.net

Rationale for Investigating 2-Bromo-5-isopropyl-1,3,4-thiadiazole within the Thiadiazole Scaffold

The investigation of specifically substituted 1,3,4-thiadiazoles, such as this compound, is driven by the principles of medicinal and synthetic chemistry. The introduction of a bromine atom at the 2-position of the thiadiazole ring provides a versatile synthetic handle. Halogenated heterocycles are valuable intermediates in organic synthesis, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net This allows for the systematic modification of the thiadiazole core to create libraries of new compounds for biological screening.

The isopropyl group at the 5-position is a lipophilic moiety that can influence the compound's solubility, membrane permeability, and binding interactions with protein targets. The strategic placement of such alkyl groups is a common approach in drug design to optimize the physicochemical properties of a lead molecule. Therefore, this compound represents a key building block for the synthesis of novel, potentially bioactive molecules that leverage the established pharmacological importance of the 1,3,4-thiadiazole scaffold.

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1019111-62-6 |

| Molecular Formula | C5H7BrN2S |

| Molecular Weight | 207.09 g/mol |

| Physical Form | Solid |

| SMILES String | BrC1=NN=C(C(C)C)S1 |

| InChI Key | ONBQFBOZPYFOOQ-UHFFFAOYSA-N |

Spectroscopic Data Overview

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the isopropyl group (a septet for the CH proton and a doublet for the two CH₃ groups). |

| ¹³C NMR | Resonances for the two distinct carbons of the thiadiazole ring and the carbons of the isopropyl group. |

| FT-IR | Characteristic absorption bands for C=N stretching within the thiadiazole ring and C-H stretching of the isopropyl group. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-propan-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBQFBOZPYFOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677531 | |

| Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019111-62-6 | |

| Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Isopropyl 1,3,4 Thiadiazole and Analogous Thiadiazole Derivatives

Conventional Synthetic Routes to 1,3,4-Thiadiazole (B1197879) Scaffolds

The 1,3,4-thiadiazole ring is a common structural motif in medicinal and agricultural chemistry, leading to the development of numerous reliable synthetic protocols for its construction. The most prevalent methods involve the cyclization of open-chain precursors that contain the requisite nitrogen, carbon, and sulfur atoms in a suitable arrangement.

One of the foundational methods for the synthesis of 1,3,4-thiadiazole derivatives involves the reaction of thioamides with hydrazine (B178648) and a source of a single carbon atom, typically carbon disulfide. This approach builds the five-membered ring through a series of condensation and cyclization steps. The reaction of a thioamide with hydrazine initially forms a thiohydrazide. Subsequent reaction with carbon disulfide in the presence of a base, followed by cyclization, leads to the formation of a 2,5-disubstituted-1,3,4-thiadiazole. The specific substituents on the final thiadiazole ring are determined by the R-groups of the initial thioamide and any subsequent derivatization of the intermediate.

A widely employed and versatile method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclodehydration of 1-acyl or 1-aroylthiosemicarbazides. This reaction is typically carried out in the presence of a strong acid, which acts as both a catalyst and a dehydrating agent. Common acids used for this purpose include concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride. nih.gov

The general mechanism involves the protonation of the carbonyl oxygen of the acylthiosemicarbazide, which enhances the electrophilicity of the carbonyl carbon. The sulfur atom of the thiourea (B124793) moiety then acts as a nucleophile, attacking the activated carbonyl carbon to initiate cyclization. Subsequent dehydration leads to the formation of the aromatic 1,3,4-thiadiazole ring. The substituent at the 5-position of the resulting thiadiazole is derived from the acyl group of the starting thiosemicarbazide (B42300). This method is particularly relevant for the synthesis of precursors to 2-bromo-5-alkyl-1,3,4-thiadiazoles.

| Starting Material | Reagent | Product | Reference |

| 1-Acylthiosemicarbazide | Concentrated H₂SO₄ | 2-Amino-5-alkyl-1,3,4-thiadiazole | sphinxsai.com |

| Thiosemicarbazide and Carboxylic Acid | Polyphosphoric Acid (PPA) | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

| Thiosemicarbazide and Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

Bromination Strategies for Halogenated 1,3,4-Thiadiazoles

The introduction of a bromine atom onto the 1,3,4-thiadiazole ring can be achieved through several methods, with the choice of strategy often depending on the existing substituents on the ring.

The Sandmeyer reaction is a powerful tool for the conversion of an amino group on a heterocyclic or aromatic ring into a variety of other functional groups, including halogens. organic-chemistry.org For the synthesis of 2-bromo-1,3,4-thiadiazoles, this reaction typically starts with a 2-amino-1,3,4-thiadiazole (B1665364) precursor. The amino group is first diazotized using a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrobromic acid), at low temperatures to form a diazonium salt intermediate. This unstable intermediate is then treated with a copper(I) bromide salt, which catalyzes the displacement of the diazonium group by a bromide ion, yielding the desired 2-bromo-1,3,4-thiadiazole. nih.gov The use of tert-butyl nitrite in the presence of copper(II) bromide has also been reported for similar transformations on related heterocyclic systems. nih.gov

This method is particularly effective for introducing a bromine atom at a specific position, as the precursor 2-aminothiadiazoles are often readily accessible through the cyclization of thiosemicarbazide derivatives.

| Precursor | Reagents | Product | Reference |

| 2-Amino-1,3,4-thiadiazole | 1. NaNO₂, HBr; 2. CuBr | 2-Bromo-1,3,4-thiadiazole | nih.gov |

| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | tert-Butyl nitrite, CuBr₂ | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | nih.gov |

Direct electrophilic bromination of the 1,3,4-thiadiazole ring is generally challenging due to the electron-deficient nature of the heterocyclic system. The two nitrogen atoms in the ring withdraw electron density, making the carbon atoms less susceptible to attack by electrophiles. However, the presence of electron-donating groups, such as amino or alkyl substituents, can activate the ring towards electrophilic substitution. bu.edu.eg

For instance, 2-amino-1,3,4-thiadiazoles can be brominated at the 5-position using bromine in acetic acid. bu.edu.eg In cases where the ring is substituted with an alkyl group, direct bromination may be possible under more forcing conditions, potentially using a strong brominating agent in the presence of a Lewis acid or in a highly acidic medium to enhance the electrophilicity of the bromine. utm.my However, this approach can sometimes lead to a mixture of products or require specific activating groups to be effective.

Introduction of the Isopropyl Moiety in Thiadiazole Synthesis

The isopropyl group in 2-bromo-5-isopropyl-1,3,4-thiadiazole is typically introduced by selecting the appropriate starting materials for the construction of the thiadiazole ring. A common and direct method is to use a carboxylic acid or a derivative thereof that already contains the isopropyl moiety.

Specifically, for the synthesis of the precursor 2-amino-5-isopropyl-1,3,4-thiadiazole, isobutyric acid can be reacted with thiosemicarbazide. google.com This reaction, which falls under the category of cyclodehydration of thiosemicarbazide derivatives (see section 2.1.2), is often carried out in a mixture of polyphosphoric acid and sulfuric acid. nih.gov The isobutyryl group from the isobutyric acid is incorporated into the thiosemicarbazide intermediate, and subsequent cyclization directly yields the 5-isopropyl-substituted 2-aminothiadiazole. This amino-substituted compound can then be subjected to a Sandmeyer-type reaction to replace the amino group with a bromine atom, ultimately yielding this compound.

| Precursor 1 | Precursor 2 | Reaction Conditions | Product | Reference |

| Isobutyric acid | Thiosemicarbazide | Polyphosphoric acid, H₂SO₄ | 2-Amino-5-isopropyl-1,3,4-thiadiazole | google.com |

Alternative and Green Chemistry Approaches in Thiadiazole Synthesis

Conventional methods for synthesizing the 1,3,4-thiadiazole core often involve harsh reagents, long reaction times, and high temperatures. In contrast, green chemistry approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. nanobioletters.com Several alternative energy sources have been successfully applied to the synthesis of thiadiazole derivatives, proving to be efficient and eco-friendly. nih.govmdpi.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes while often improving product yields compared to conventional heating. asianpubs.org For instance, the cyclization of thiosemicarbazide with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride can be completed in significantly shorter periods under microwave irradiation. asianpubs.org This technique provides uniform heating directly to the reacting molecules, leading to faster and more efficient reactions. researchgate.net A comparative study on the synthesis of 1,3,4-thiadiazole Schiff base derivatives highlighted that microwave-assisted procedures resulted in high yields within a much shorter timeframe than traditional methods. researchgate.net

Ultrasonication

Ultrasonic irradiation is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. The formation and collapse of microscopic bubbles generate localized high-pressure and high-temperature zones, which can drive reactions more efficiently. nanobioletters.com The synthesis of thiadiazole derivatives from thiosemicarbazide and benzoic acid using concentrated sulfuric acid can be achieved in around 20 minutes at room temperature with ultrasonic assistance. researchgate.net Research has demonstrated that this method can produce yields ranging from 75-80%. researchgate.net Like microwave synthesis, ultrasonication offers the advantages of shorter reaction times, milder conditions, and often leads to higher product purity. researchgate.net

Solvent-Free "Grinding" Method

A particularly eco-friendly approach involves conducting reactions under solvent-free conditions, often facilitated by grinding the reactants together. This method, also known as mechanochemistry, minimizes the use of volatile and often hazardous organic solvents. The synthesis of 3-aryl-2,3-dihydro-1,3,4-thiadiazoles has been successfully achieved using a grinding technique, which not only avoids solvents but also reduces reaction times to as little as 4-10 minutes, a significant improvement over conventional methods that require high temperatures and longer durations. researchgate.net

The following table summarizes the comparison between conventional and green synthetic methods for analogous thiadiazole derivatives.

| Method | Energy Source | Typical Reaction Time | Yield Range | Key Advantages |

| Conventional Heating | Oil Bath / Heating Mantle | Several Hours to Days | Variable | Well-established procedures |

| Microwave Irradiation | Microwaves | Minutes | 85-90% researchgate.net | Rapid heating, shorter time, high yields asianpubs.org |

| Ultrasonication | Sound Waves | ~20 Minutes researchgate.net | 75-80% researchgate.net | Mild conditions, reduced time, cost-effective nanobioletters.com |

| Grinding | Mechanical Force | 4-10 Minutes researchgate.net | Good to Excellent | Solvent-free, rapid, energy-efficient researchgate.net |

Optimization of Reaction Conditions and Yields

The efficient synthesis of a target compound like this compound relies on the careful optimization of reaction parameters to maximize yield and purity. This involves a systematic study of catalysts, solvents, temperature, and reaction duration for each synthetic step.

The synthesis of 2-bromo-5-alkyl-1,3,4-thiadiazoles typically proceeds in two main stages: first, the formation of the 2-amino-5-alkyl-1,3,4-thiadiazole ring, followed by the conversion of the amino group to a bromo group, often via a Sandmeyer-type reaction.

Step 1: Formation of the 2-Amino-5-alkyl-1,3,4-thiadiazole Ring

The cyclization of a carboxylic acid (e.g., isobutyric acid for the isopropyl analog) with thiosemicarbazide is a common route. sbq.org.br The choice of the dehydrating agent or catalyst is crucial for optimizing this step. nih.govresearchgate.net

Catalyst/Dehydrating Agent: Various acidic catalysts are employed, including polyphosphoric acid (PPA), concentrated sulfuric acid (H₂SO₄), and phosphorus oxychloride (POCl₃). nih.gov The selection of the catalyst can significantly impact the reaction's efficiency and yield. Comparative studies have been performed to determine the optimal conditions, weighing factors like yield, reaction time, and ease of work-up. researchgate.net

Reaction Temperature and Time: Conventional heating methods often require reflux temperatures for several hours. Optimization involves finding the lowest possible temperature and shortest time that still result in a high conversion rate. As noted previously, alternative energy sources like microwaves can drastically shorten the required time. asianpubs.org

Step 2: Bromination of the 2-Amino Group

The conversion of the 2-amino functionality to a 2-bromo group is a key step. The Sandmeyer reaction is a classic and effective method for this transformation. nih.gov

Reagents: A typical procedure involves treating the 2-amino-1,3,4-thiadiazole with a nitrite source, such as tert-butyl nitrite or sodium nitrite, in the presence of a copper(I) or copper(II) bromide salt. nih.gov Optimization of this step includes varying the equivalents of the nitrite and the copper salt to achieve maximum conversion with minimal side-product formation.

Solvent and Temperature: The choice of solvent is critical. Acetonitrile is often an effective medium for Sandmeyer reactions. nih.gov The reaction temperature must be carefully controlled, as diazonium intermediates can be unstable. A study on the synthesis of a bromo-thiadiazole derivative reported a 71% yield when the reaction was conducted at room temperature. nih.gov Another method involving direct bromination in an acidic solution in the presence of an oxidant specified an optimal temperature range of 15-30 °C. google.com

The table below presents optimized conditions found in the literature for key transformations in the synthesis of analogous thiadiazole compounds.

| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield |

| Ring Cyclization | p-Anisic Acid, Thiosemicarbazide | POCl₃ | - | N/A (Grinding) | 10 min | 92% |

| Ring Cyclization | Substituted Benzoic Acid, Thiosemicarbazide | H₂SO₄ | - | Room Temp | 20 min | 75-80% |

| Substitution | 2,5-bis(bromoalkyl)-1,3,4-oxadiazole, Diethyl iminodiacetate | Na₂CO₃ | Acetonitrile | 50-60 °C | 8-12 h | 91% |

| Sandmeyer Bromination | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | t-BuONO, CuBr₂ | Acetonitrile | Room Temp | N/A | 71% |

Data sourced from analogous synthesis studies for optimization comparison. researchgate.netnih.govmdpi.com

By systematically adjusting these parameters, chemists can develop robust and high-yielding protocols for the synthesis of this compound and its derivatives.

Reactivity and Chemical Transformations of 2 Bromo 5 Isopropyl 1,3,4 Thiadiazole and Its Congeners

Nucleophilic Substitution Reactions at the Bromine Position

The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring exhibit low electron density, making them susceptible to nucleophilic attack. nih.gov Consequently, halogen atoms attached to the ring, such as in 2-bromo-5-alkyl-1,3,4-thiadiazoles, are readily displaced by a variety of nucleophiles. This reactivity makes them valuable intermediates in the synthesis of more complex substituted 1,3,4-thiadiazoles. nih.gov

Carbon-Nitrogen Bond Formation Reactions

The substitution of the bromine atom by nitrogen-based nucleophiles is a key method for introducing amino groups or forming new heterocyclic rings. While specific examples for the 2-bromo-5-isopropyl derivative are not extensively documented, the reactivity of its congeners demonstrates this transformation's utility. For instance, 2-chloro-5-aryl-1,3,4-thiadiazoles readily react with nucleophiles to yield a range of 2,5-disubstituted products. nih.gov This principle extends to reactions with primary and secondary amines, which can displace the bromide to form 2-amino-substituted 1,3,4-thiadiazoles.

These C-N bond-forming reactions are fundamental for creating more complex structures, often serving as precursors for fused heterocyclic systems or as building blocks in medicinal chemistry. researchgate.net

Table 1: Examples of C-N Bond Formation in 2-Halo-1,3,4-thiadiazole Congeners

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Chloro-5-aryl-1,3,4-thiadiazole | Various Nucleophiles | 2-Substituted-5-aryl-1,3,4-thiadiazole | nih.gov |

Thiol/Thioether Functionalization

Analogous to nitrogen nucleophiles, sulfur-based nucleophiles such as thiols and thiolate anions can displace the bromine atom to form thioethers. This reaction introduces a carbon-sulfur bond at the C2 position of the thiadiazole ring. A relevant example involves the synthesis of 2-amino-5-(2-propanylthio)-1,3,4-thiadizole, where the potassium salt of 2-amino-5-thiol-1,3,4-thiadiazole reacts with 2-bromopropane. This reaction showcases the nucleophilicity of the thiolate and the lability of the bromine on an alkyl chain, which is analogous to the displacement of bromine from the thiadiazole ring itself.

Direct introduction of a mercapto group onto a 2-phenyl-1,3,4-thiadiazole can also be achieved using phosphorus pentasulfide, highlighting another route to functionalize the ring with sulfur. nih.gov These thioether and thiol derivatives are important for their biological activities and as intermediates for further synthesis.

Table 2: Examples of Thiol/Thioether Functionalization Reactions

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Amino-5-thiol-1,3,4-thiadiazole | 1. KOH 2. 2-Bromopropane | 2-Amino-5-(2-propanylthio)-1,3,4-thiadiazole |

Reactions Involving the Isopropyl Group

The reactivity of alkyl substituents on the 1,3,4-thiadiazole ring is comparable to that of methyl groups on picoline, which are known to be acidic. nih.gov The electron-withdrawing nature of the thiadiazole ring activates the α-protons of the alkyl side chain, facilitating their removal by a strong base.

For instance, 2,5-dimethyl-1,3,4-thiadiazole (B1347112) can be deprotonated with sodium hydride to form a sodium enolate, which then undergoes condensation reactions with aromatic carboxylic acid esters. researchgate.net By analogy, the methine proton of the isopropyl group in 2-bromo-5-isopropyl-1,3,4-thiadiazole is expected to be similarly acidic. Deprotonation with a strong base like sodium hydride or an organolithium reagent would generate a carbanion. This nucleophilic center could then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, allowing for the elaboration of the isopropyl side chain.

Table 3: Representative Side-Chain Reactions of 2-Alkyl-1,3,4-thiadiazole Congeners

| Starting Material | Reagent(s) | Intermediate | Final Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| 2,5-Dimethyl-1,3,4-thiadiazole | 1. Sodium Hydride 2. Aromatic Carboxylic Acid Ester | Sodium enolate | 2-Methyl-5-phenacyl-1,3,4-thiadiazole | researchgate.net |

Oxidation and Reduction Reactions of the Thiadiazole Ring System

The 1,3,4-thiadiazole ring can undergo both oxidation and reduction, although these reactions can sometimes lead to ring opening.

Oxidation: While direct oxidation of the ring sulfur atom in aromatic 1,3,4-thiadiazoles is not commonly reported, Δ³-1,3,4-thiadiazole 1-oxides and 1,1-dioxides can be prepared through indirect methods. nih.gov A more common reaction is the aromatization of partially or fully reduced thiadiazole rings to furnish the stable aromatic 1,3,4-thiadiazole system. This oxidative process can be achieved using reagents like potassium permanganate (B83412) (KMnO₄). sci-hub.st

Reduction: The thiadiazole ring is susceptible to reductive cleavage. For example, 2-amino-1,3,4-thiadiazoles can be reduced to form benzaldehyde (B42025) thiosemicarbazones, demonstrating the opening of the heterocyclic ring under reducing conditions. nih.gov This susceptibility to ring fission under strong nucleophilic or reductive conditions is a key aspect of its chemical reactivity. nih.gov

Cycloaddition and Annulation Reactions to Form Fused Heterocycles

The 1,3,4-thiadiazole nucleus is a valuable building block for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These reactions typically involve the substituents at the 2- and 5-positions rather than the ring itself acting as a diene or dienophile in cycloadditions. Studies have shown that 1,3,4-thiadiazoles are generally less reactive in Diels-Alder reactions compared to their 1,3,4-oxadiazole (B1194373) analogs. researchgate.net

However, annulation reactions are very common. 2-Amino-1,3,4-thiadiazole (B1665364) derivatives are excellent precursors for constructing fused ring systems. For example, reaction with α-haloketones can lead to the formation of imidazo[2,1-b] nih.govsci-hub.stchemicalbook.comthiadiazoles. acs.org Similarly, reaction with 1,3-dicarbonyl compounds, such as pentane-2,4-dione, can yield thiadiazolo[3,2-a]pyrimidine derivatives. nih.gov These reactions involve the exocyclic amino group and an adjacent ring nitrogen acting as nucleophiles to build a new ring onto the thiadiazole scaffold.

Table 4: Examples of Annulation Reactions to Form Fused Heterocycles

| Thiadiazole Precursor | Reagent | Fused Heterocycle Product | Reference |

|---|---|---|---|

| 2-Amino-5-substituted-1,3,4-thiadiazoles | α-Halo aryl/heteroaryl ketones | Imidazo[2,1-b]-1,3,4-thiadiazoles | acs.org |

| 2-Amino-1,3,4-thiadiazole | Pentane-2,4-dione | 4,6-Dimethyl-thiadiazolo[3,2-a]pyrimidine | nih.gov |

Chelation and Coordination Chemistry of the Thiadiazole Ring

The 1,3,4-thiadiazole ring contains multiple heteroatoms (two nitrogen and one sulfur) that can act as potential donor sites for metal coordination. The nitrogen atoms, particularly, are common coordination sites. The chelation is often facilitated by a suitably positioned functional group on a substituent at the C2 or C5 position.

Derivatives of 1,3,4-thiadiazole have been shown to form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). rsc.orgnih.gov For instance, 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole forms complexes where coordination likely involves the aminoethyl NH₂ group and the endocyclic N4 nitrogen, creating a stable six-membered chelate ring. nih.gov Similarly, 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole chelates metal ions via a thiadiazole nitrogen and the adjacent deprotonated hydroxyl group. This ability to form metal complexes is crucial for their application in various fields, including bioinorganic chemistry and catalysis.

Table 5: Metal Complexes of 1,3,4-Thiadiazole Congeners

| Ligand | Metal Ion | Proposed Coordination Sites | Reference |

|---|---|---|---|

| 5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole | Cu(II), Ni(II), Co(II) | Aminoethyl NH₂ and endocyclic N4 | nih.gov |

| 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Zn(II), Cu(II) | Thiadiazole nitrogen and adjacent resorcynyl -OH group |

Advanced Spectroscopic and Structural Characterization Studies of 2 Bromo 5 Isopropyl 1,3,4 Thiadiazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-bromo-5-isopropyl-1,3,4-thiadiazole, ¹H NMR and ¹³C NMR are fundamental in confirming the arrangement of atoms, while advanced 2D NMR techniques provide deeper insights into the molecular connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by signals corresponding to the isopropyl group. The isopropyl moiety consists of a methine proton (-CH) and two equivalent methyl groups (-CH₃).

Methine Proton (-CH): This proton is adjacent to the thiadiazole ring and is expected to appear as a septet due to coupling with the six protons of the two methyl groups. Its chemical shift would be downfield compared to a typical aliphatic methine proton, influenced by the electron-withdrawing nature of the heterocyclic ring.

Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent and are expected to produce a single, more intense signal. This signal will appear as a doublet due to coupling with the single methine proton.

Based on data from related compounds like 5-isopropyl-1,3,4-thiadiazol-2-amine, the signals for the isopropyl group can be predicted. For comparison, the ¹H NMR spectrum of 2-amino-5-bromo- chemmethod.comrsc.orgresearchgate.netthiadiazole shows a broad singlet for the amino protons, highlighting the influence of substituents on the chemical environment of the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH(CH₃)₂ | ~3.0 - 3.5 | Septet |

Note: The predicted values are based on the analysis of similar 1,3,4-thiadiazole (B1197879) structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated.

Thiadiazole Ring Carbons (C2 and C5): The 1,3,4-thiadiazole ring contains two carbon atoms, C2 and C5. The C2 atom is bonded to the bromine atom, and the C5 atom is bonded to the isopropyl group. Both carbons are expected to resonate at very downfield chemical shifts due to their presence in a heteroaromatic system and the influence of the electronegative nitrogen and sulfur atoms. rsc.orgdergipark.org.tr The carbon attached to the bromine (C2) is expected to be significantly deshielded. In various 2,5-disubstituted 1,3,4-thiadiazoles, these carbons typically appear in the range of 150-180 ppm. mdpi.com

Isopropyl Group Carbons: The isopropyl group will show two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃). The methine carbon will be further downfield than the methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-Br) | ~155 - 165 |

| C5 (C-isopropyl) | ~170 - 180 |

| -C H(CH₃)₂ | ~30 - 35 |

Note: These predictions are derived from spectral data of analogous 2-halo and 5-alkyl substituted 1,3,4-thiadiazole derivatives. rsc.orgmdpi.com

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. researchgate.net An HSQC experiment would correlate the proton signals of the isopropyl group with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. An HMBC experiment would reveal long-range (2-3 bond) correlations. For instance, it would show correlations between the methine proton of the isopropyl group and the C5 carbon of the thiadiazole ring, as well as the methyl carbons. This connectivity information is crucial for confirming the substitution pattern on the heterocyclic ring. mdpi.com

Solid-State NMR: While less common for routine characterization, solid-state NMR can provide information about the molecule's structure, conformation, and intermolecular interactions in the solid phase. This can be particularly useful for studying polymorphism and the effects of crystal packing.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of the thiadiazole ring and the isopropyl substituent.

C-H Vibrations: Aliphatic C-H stretching vibrations from the isopropyl group are expected in the 2900-3000 cm⁻¹ region. C-H bending vibrations for the methyl and methine groups would appear in the 1350-1470 cm⁻¹ range.

Thiadiazole Ring Vibrations: The characteristic vibrations of the 1,3,4-thiadiazole ring are key to its identification. These include:

C=N stretching, typically observed in the 1600-1650 cm⁻¹ region. mdpi.com

Ring stretching vibrations involving C-N and C-S bonds, which appear in the fingerprint region (below 1500 cm⁻¹). chemmethod.comrsc.org

C-S stretching vibrations, which are often weak and found in the 700-800 cm⁻¹ range. mdpi.com

C-Br Vibration: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aliphatic) | 2900 - 3000 |

| C=N stretch (ring) | 1600 - 1650 |

| C-H bend (aliphatic) | 1350 - 1470 |

| C-N / C-S ring modes | Fingerprint Region |

| C-S stretch | 700 - 800 |

Note: Wavenumbers are based on typical ranges for these functional groups in related heterocyclic compounds. dergipark.org.trmdpi.com

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations involving heavier atoms.

The Raman spectrum is expected to show strong signals for the symmetric vibrations of the thiadiazole ring. The C-S and C-Br bonds, involving heavier atoms, often produce more intense Raman signals compared to their IR absorptions. A detailed analysis, often supported by theoretical calculations like Density Functional Theory (DFT), can help in assigning the specific vibrational modes. nih.gov Studies on similar molecules, such as 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, have demonstrated the power of combining Raman and IR spectroscopy with computational methods for a complete vibrational assignment. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For 1,3,4-thiadiazole derivatives, UV-Vis spectra typically reveal absorption bands corresponding to π-π* and n-π* electronic transitions. The position and intensity of these bands are influenced by the nature of the substituents on the thiadiazole ring and the solvent used.

In a study on novel 1,3,4-thiadiazole compounds, the UV-Visible absorption spectra were recorded in chloroform. Most of the synthesized compounds exhibited a single absorption peak, suggesting the presence of a single tautomeric form in the solvent. For instance, substituted phenyl derivatives showed a bathochromic (red) shift compared to unsubstituted ones, indicating an extension of the conjugated system. dergipark.org.tr The absorption maxima for these derivatives were observed in the range of 266 nm to 368.5 nm. dergipark.org.tr

Another investigation into new 1,3,4-thiadiazole derivatives characterized by FT-IR, 1H-NMR, and UV-Vis spectroscopy, revealed two absorption peaks for the studied compounds. scielo.br For one such derivative, 5-[3-phenylypropyl]-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine, absorption bands were observed at 336.75 nm and 291.75 nm. scielo.br These are attributed to π-π* and n-π* electronic transitions within the molecule's chromophores. scielo.br

The UV-Vis spectrum of 4-bromobenzo[1,2-d:4,5-d′]bis( dergipark.org.tracs.orgmdpi.comthiadiazole) in dichloromethane (B109758) shows a maximum absorption (λmax) at 240 nm, with a molar extinction coefficient (ε) of 1,3702 M⁻¹ cm⁻¹. mdpi.com

Table 1: UV-Vis Absorption Data for Selected 1,3,4-Thiadiazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| Substituted 1,3,4-thiadiazoles | Chloroform | 266 - 368.5 | Not Reported | dergipark.org.tr |

| 5-[3-phenylypropyl]-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine | Not Reported | 336.75, 291.75 | Not Reported | scielo.br |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In the context of 1,3,4-thiadiazole derivatives, tandem mass spectrometry (MS/MS) provides valuable information on their fragmentation pathways.

For a series of novel 1,3,4-thiadiazole-derived ligands, tandem mass spectrometry revealed similar fragmentation patterns. nih.gov The mass spectra consistently showed an intense signal corresponding to the protonated molecular ion [M+H]⁺. nih.gov For instance, the fragmentation of an acetylated derivative was observed to initiate with the loss of acetyl moieties. nih.gov

In a study of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles, electrospray ionization (ESI) mass spectrometry was employed. nih.gov The fragmentation of 1,2,3-thiadiazole (B1210528) derivatives under collision-induced dissociation (CID) was characterized by the primary loss of a nitrogen molecule (N₂). nih.gov

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. For 4-bromobenzo[1,2-d:4,5-d′]bis( dergipark.org.tracs.orgmdpi.comthiadiazole), the high-resolution mass spectrum (ESI-TOF) showed a signal at m/z 378.7870, corresponding to the [M+Ag]⁺ adduct, which was in close agreement with the calculated value of 378.7871 for C₆H⁷⁹BrN₄S₂Ag. mdpi.com The electron ionization (EI) mass spectrum of this compound displayed the molecular ion peak [M]⁺ at m/z 273 and a prominent peak at m/z 274 corresponding to the [M+2]⁺ isotope peak, characteristic of a bromine-containing compound. mdpi.com

While a specific mass spectrum for this compound is not detailed in the provided sources, the general fragmentation patterns of related thiadiazoles suggest that cleavage of the isopropyl group and loss of bromine would be expected fragmentation pathways.

Table 2: Mass Spectrometry Data for a Representative Bromo-Thiadiazole Derivative

| Compound | Ionization Method | m/z (Observed) | Assignment | Reference |

|---|---|---|---|---|

| 4-bromobenzo[1,2-d:4,5-d′]bis( dergipark.org.tracs.orgmdpi.comthiadiazole) | HRMS (ESI-TOF) | 378.7870 | [M+Ag]⁺ | mdpi.com |

| 4-bromobenzo[1,2-d:4,5-d′]bis( dergipark.org.tracs.orgmdpi.comthiadiazole) | MS (EI, 70 eV) | 273 | [M]⁺ | mdpi.com |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of 1,3,4-thiadiazole derivatives.

The crystal structures of several 1,3,4-thiadiazole derivatives have been determined, revealing key structural features. For instance, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one showed a nearly planar 1,3,4-thiadiazole ring. mdpi.com The bond lengths and angles within the thiadiazole ring were found to be within the expected ranges for such heterocyclic systems. mdpi.com

In a study of benzo[1,2-d:4,5-d′]bis( dergipark.org.tracs.orgmdpi.comthiadiazole) and its bromo derivatives, X-ray diffraction studies confirmed the planar conformation of these molecules in the crystal lattice. nih.gov The bond lengths were reported to be typical for thiadiazole derivatives. nih.gov

The analysis of a series of biologically active 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazole derivatives revealed that weak intermolecular interactions, such as C–H···O, C–H···π, and π···π stacking, in addition to strong N–H···N hydrogen bonds, play a significant role in the stabilization of the crystal packing. rsc.org

Although a specific crystal structure for this compound has not been reported in the searched literature, the data from related compounds provide a framework for understanding its likely solid-state conformation and intermolecular interactions.

Table 3: Representative Crystallographic Data for a 1,3,4-Thiadiazole Derivative

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | Not specified | Not specified | Nearly planar 1,3,4-thiadiazole ring | mdpi.com |

| Benzo[1,2-d:4,5-d′]bis( dergipark.org.tracs.orgmdpi.comthiadiazole) and its bromo derivatives | Not specified | Not specified | Planar molecular conformation | nih.gov |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals and radical ions. The generation of radical anions of 1,3,4-thiadiazole derivatives can be studied using this method.

The ESR spectra of the thiadiazolothiadiazole radical anion have been reported, providing information about the distribution of the unpaired electron density within the molecule. acs.org Such studies are crucial for understanding the electronic structure and reactivity of these radical species.

In the context of 1,2,5-thiadiazole (B1195012) 1,1-dioxides, which are related heterocyclic systems, their radical anions have been studied. The stability of these radical anions is enhanced by the delocalization of the spin density over a larger aromatic system. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental ESR data to simulate the spectra and aid in their interpretation. nih.gov

While no specific ESR studies on the radical species of this compound were found, the principles of ESR spectroscopy and findings from related thiadiazole radical ions suggest that if such a radical were formed, ESR would be the primary technique for its characterization, providing insights into its electronic structure and environment.

Table 4: General Applications of ESR Spectroscopy to Thiadiazole-related Radicals

| System Studied | Information Obtained | Reference |

|---|---|---|

| Thiadiazolothiadiazole radical anion | Unpaired electron density distribution | acs.org |

Computational and Theoretical Chemistry Investigations of 2 Bromo 5 Isopropyl 1,3,4 Thiadiazole

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular properties. researchgate.net Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost. dergipark.org.tr It is particularly effective for studying the electronic properties of heterocyclic systems. sapub.org Ab initio methods, while more computationally intensive, are based on first principles without empirical parameters and can offer higher accuracy. These methods are employed to calculate a wide array of properties for 1,3,4-thiadiazole (B1197879) derivatives, including optimized geometries, electronic structures, and spectroscopic features. sapub.orgnih.gov

Geometric optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. sapub.org For 2-Bromo-5-isopropyl-1,3,4-thiadiazole, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure. The 1,3,4-thiadiazole ring is an aromatic, five-membered heterocycle, and its geometry is influenced by the electronic effects of its substituents. scholarsresearchlibrary.com

Conformational analysis, particularly concerning the isopropyl group, is essential for understanding the molecule's spatial arrangement. The rotation around the bond connecting the isopropyl group to the thiadiazole ring would be analyzed to identify the lowest energy conformer. sapub.org In similar substituted thiadiazoles, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to determine these stable conformations. sapub.orgsci-hub.se The analysis reveals that the planarity of the thiadiazole ring is a key feature, though substituents can cause minor deviations. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted 1,3,4-Thiadiazole Ring (Note: This data is representative of a generic 2,5-disubstituted 1,3,4-thiadiazole and is provided for illustrative purposes, as specific experimental or calculated data for this compound was not found in the searched literature.)

| Parameter | Bond | Typical Bond Length (Å) | Parameter | Angle | Typical Bond Angle (°) |

| Bond Length | C2-S1 | 1.72 | Bond Angle | N3-C2-S1 | 115.0 |

| Bond Length | C5-S1 | 1.72 | Bond Angle | N4-C5-S1 | 115.0 |

| Bond Length | C2-N3 | 1.32 | Bond Angle | C5-N4-N3 | 108.0 |

| Bond Length | C5-N4 | 1.32 | Bond Angle | C2-N3-N4 | 108.0 |

| Bond Length | N3-N4 | 1.37 | Bond Angle | C5-S1-C2 | 94.0 |

Data modeled after typical values found in computational studies of 1,3,4-thiadiazole derivatives.

Understanding the electronic structure and charge distribution is key to predicting a molecule's reactivity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. bhu.ac.in For 1,3,4-thiadiazole derivatives, the heterocyclic ring is electron-deficient. mdpi.com The nitrogen and sulfur atoms, being highly electronegative, typically carry negative charges, influencing the molecule's interaction with other species.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. bhu.ac.in These maps visualize the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (nucleophilic sites) and blue regions indicating positive potential (electrophilic sites). bhu.ac.in For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the thiadiazole ring and positive potential near the hydrogen atoms of the isopropyl group. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. sapub.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. scielo.br In substituted 1,3,4-thiadiazoles, the distribution of HOMO and LUMO orbitals is often spread across the entire heterocyclic system, and the energy gap is sensitive to the nature of the substituents. sapub.orgresearchgate.net Electron-withdrawing groups like bromine tend to lower the HOMO and LUMO energy levels. dergipark.org.tr

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-amino-5-phenyl-1,3,4-thiadiazole | -6.5 | -1.5 | 5.0 |

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | -7.0 | -4.6 | 2.4 |

| Generic Thiadiazole Derivative 1 | -5.3 | -0.4 | 4.9 |

| Generic Thiadiazole Derivative 2 | -6.1 | -1.7 | 4.4 |

Values are representative and sourced from general findings in computational studies of thiadiazole derivatives. sapub.orgresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These parameters, based on DFT, provide a quantitative measure of chemical behavior.

Chemical Potential (μ): Related to the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." scielo.br

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -μ.

Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / 2η. A low electrophilicity index can be indicative of low toxicity. researchgate.net

These descriptors help in comparing the reactivity of different thiadiazole derivatives and understanding their potential interactions in biological systems. researchgate.netresearchgate.net

The 1,3,4-thiadiazole ring is considered aromatic, which contributes to its high stability. scholarsresearchlibrary.commdpi.com Aromaticity can be computationally assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS) or Harmonic Oscillator Model of Aromaticity (HOMA). These studies confirm the delocalization of π-electrons within the ring system. This inherent stability makes the thiadiazole scaffold a common feature in many pharmacologically active compounds. scholarsresearchlibrary.com

Tautomerism is the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For the 1,3,4-thiadiazole ring itself in this compound, tautomerism is not a primary consideration. However, tautomerism becomes highly relevant in derivatives with substituents capable of proton migration, such as amino or hydroxyl groups. nih.govmdpi.com Computational studies can predict the relative energies of different tautomers, indicating which form is more stable in various environments (e.g., gas phase vs. solvent). nih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While quantum mechanics calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, stability, and interactions with other molecules, such as solvent or biological macromolecules. nih.gov

For a molecule like this compound, MD simulations could be used to:

Assess the conformational stability of the isopropyl group and its rotational freedom.

Study how the molecule interacts with water or other solvents, providing insights into its solubility and transport properties.

Simulate its binding to a biological target, such as an enzyme's active site. Such simulations can reveal the stability of the protein-ligand complex and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its biological activity. researchgate.net

Although specific MD simulation studies for this compound were not identified in the search, this technique is commonly applied to other thiadiazole derivatives to understand their behavior in complex biological environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,3,4-thiadiazole derivatives, including hypothetically for this compound, QSAR studies are instrumental in predicting the biological activity of novel analogs and guiding the design of more potent molecules.

In a typical QSAR study, a series of related 1,3,4-thiadiazole derivatives with known biological activities (e.g., antifungal, anticancer, or anticonvulsant) are selected as the training set. Various molecular descriptors, which quantify different aspects of the molecular structure such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound. These descriptors are then used as independent variables in statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a model that predicts the biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. nih.govmdpi.com These methods provide a 3D map of the steric and electrostatic fields around the aligned molecules, indicating regions where modifications to the chemical structure would likely lead to an increase or decrease in biological activity. nih.gov For instance, in a study on nopol-derived 1,3,4-thiadiazole-thiourea compounds with antifungal activity, a 3D-QSAR model was established using the CoMFA method, yielding a statistically significant model that could guide the design of more effective antifungal agents. mdpi.com

The following table illustrates a hypothetical set of descriptors that could be used in a QSAR model for a series of 1,3,4-thiadiazole derivatives, based on published studies on this class of compounds.

Table 1: Representative Molecular Descriptors in a QSAR Study of 1,3,4-Thiadiazole Derivatives

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Logarithm of the octanol-water partition coefficient | Represents the hydrophobicity of the molecule, which can affect its ability to cross cell membranes. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule | Can influence the size and steric bulk of the molecule, affecting its fit into a binding site. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| Dipole Moment | A measure of the polarity of the molecule | Can influence electrostatic interactions with the biological target. |

| Steric Fields (CoMFA/CoMSIA) | 3D fields representing the steric bulk of the molecule | Indicates regions where bulky substituents may enhance or diminish activity. |

| Electrostatic Fields (CoMFA/CoMSIA) | 3D fields representing the charge distribution of the molecule | Highlights regions where positive or negative electrostatic potential is favorable for activity. |

| Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | 3D fields indicating the potential for hydrogen bonding | Identifies key areas for hydrogen bond interactions with the target. |

Pharmacophore generation is another computational technique that complements QSAR studies. A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a biological response. For 1,3,4-thiadiazole derivatives, pharmacophore models can be generated based on a set of active compounds. These models can then be used to screen large virtual libraries of compounds to identify new potential hits with the desired biological activity.

Molecular Docking Studies with Biological Macromolecules and Enzyme Active Sites

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor), to form a stable complex. mdpi.com This technique is widely used in drug discovery to understand the binding mode of potential drug candidates and to predict their binding affinity. For this compound and its analogs, molecular docking studies can provide valuable insights into their potential interactions with various biological targets.

The process of molecular docking involves placing the ligand in the active site of the receptor and evaluating the different possible binding poses based on a scoring function, which estimates the binding energy. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the active site of the receptor.

Numerous studies have reported the molecular docking of 1,3,4-thiadiazole derivatives into the active sites of various enzymes. For example, derivatives of this heterocyclic system have been docked into the active site of epidermal growth factor receptor (EGFR) kinase, a target for anticancer drugs. researchgate.nettandfonline.com These studies have shown that the 1,3,4-thiadiazole scaffold can fit into the ATP-binding pocket of EGFR and form key interactions with amino acid residues. researchgate.net

In the context of antifungal activity, 1,3,4-thiadiazole derivatives have been docked into the active site of 14-α-sterol demethylase, an important enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. mdpi.com These docking studies have helped to elucidate the mechanism of action of these compounds as antifungal agents. mdpi.com Other enzymes that have been the subject of docking studies with 1,3,4-thiadiazole derivatives include dihydrofolate reductase (DHFR) for anticancer and antimicrobial activity, and ADP-sugar pyrophosphatase. nih.govuowasit.edu.iq

The following table summarizes representative findings from molecular docking studies of various 1,3,4-thiadiazole derivatives with different biological targets, illustrating the types of interactions and binding energies that are typically observed.

Table 2: Representative Molecular Docking Results for 1,3,4-Thiadiazole Derivatives with Various Biological Targets

| Biological Target | PDB Code | Representative 1,3,4-Thiadiazole Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Kinase | 4WKQ | A 1,3,4-thiadiazole derivative with a methyl-piperazine moiety | -8.5 | Met793, Leu718, Val726 | Hydrogen bond, Hydrophobic interactions |

| 14-α-Sterol Demethylase (Candida albicans) | 5V5Z | A 1,3,4-thiadiazole derivative with a substituted phenyl ring | -9.2 | Tyr132, His377, Ser378 | Hydrogen bond, Pi-pi stacking |

| Dihydrofolate Reductase (DHFR) | 3NU0 | A 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative | -7.8 | Ile7, Ala9, Pro21 | Hydrogen bond, Hydrophobic interactions |

| ADP-sugar pyrophosphatase (NUDT5 Gene) | 5N8I | 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | -8.9 | Asp39, Gly40, Arg42 | Hydrogen bonds |

These computational and theoretical chemistry investigations, including QSAR modeling, pharmacophore generation, and molecular docking, are powerful tools for understanding the structure-activity relationships of 1,3,4-thiadiazole derivatives and for the rational design of new compounds with improved biological activities. While specific studies on this compound are not extensively reported, the principles and methodologies applied to other derivatives of this class provide a solid framework for its future investigation.

Biological and Pharmacological Activities of 2 Bromo 5 Isopropyl 1,3,4 Thiadiazole and Its Derivatives

Anticancer and Cytotoxic Activities

The 1,3,4-thiadiazole (B1197879) scaffold is a significant pharmacophore in the development of new anticancer agents. nih.govresearchgate.netnih.gov Derivatives of this heterocyclic system have demonstrated a broad spectrum of cytotoxic activities against various human cancer cell lines. bepls.com These compounds can be modified to enhance their biological activity, improve selectivity towards cancer cells, and reduce toxicity to healthy cells. bepls.com

In Vitro Antiproliferative Activity against Various Human Cancer Cell Lines

Derivatives of 1,3,4-thiadiazole have shown considerable antiproliferative effects against a wide range of human cancer cell lines. For instance, certain derivatives have been found to be active against breast cancer cell lines such as MCF-7 and MDA-MB-231. researchgate.net In one study, the most potent compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, exhibited IC50 values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 cells, respectively. researchgate.net Importantly, these compounds showed weaker cytotoxic activity on normal fibroblast cell lines compared to breast cancer cell lines. researchgate.net

Other studies have reported the efficacy of 1,3,4-thiadiazole derivatives against various other cancer cell lines, including those of the lung, colon, prostate, and leukemia. bepls.com For example, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated selective activity against the Bcr-Abl positive K562 chronic myelogenous leukemia cell line. Another study highlighted a series of 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivatives with significant cytotoxic effects on MCF-7, PC3, 4T1, MDA-MB-231, and MOC2 cancer cell lines.

The antiproliferative activity of some 1,3,4-thiadiazole derivatives has been shown to be superior to that of the standard chemotherapeutic drug cisplatin (B142131) in comparative studies. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 µM |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Chronic Myelogenous Leukemia) | Selective Activity |

| 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivatives | MCF-7, PC3, 4T1, MDA-MB-231, MOC2 | Significant Cytotoxicity |

Mechanisms of Antitumor Action (e.g., Induction of Apoptosis, Inhibition of Tubulin Polymerization, Kinase Inhibition)

The antitumor effects of 1,3,4-thiadiazole derivatives are exerted through various mechanisms of action. These compounds have been shown to interfere with multiple signaling pathways that are crucial for cancer cell growth and survival. bepls.com

Induction of Apoptosis: A primary mechanism by which 1,3,4-thiadiazole derivatives exhibit their anticancer activity is through the induction of apoptosis, or programmed cell death. bepls.com Some derivatives have been shown to activate caspases, such as Caspase 3 and Caspase 8, and pro-apoptotic proteins like BAX. researchgate.net For instance, one study found that a particular thiadiazole derivative enhanced total apoptosis by 22-fold compared to the control in MCF-7 cells.

Inhibition of Tubulin Polymerization: Certain 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization. bepls.com Microtubules are essential for various cellular functions, including mitosis, and their disruption can lead to cell cycle arrest and cell death. bepls.com A series of imidazo[2,1-b] bepls.comnih.govnih.govthiadiazole-linked oxindoles were found to inhibit tubulin assembly, leading to an accumulation of cells in the G2/M phase of the cell cycle. One compound from this series displayed an IC50 value for tubulin polymerization inhibition of 0.15 µM, which was more potent than the known inhibitor combretastatin (B1194345) A-4.

Kinase Inhibition: Protein kinases are key regulators of cellular pathways involved in signal transduction, and their dysregulation is a hallmark of cancer. bepls.com Derivatives of 1,3,4-thiadiazole have been developed as inhibitors of various protein kinases, including tyrosine kinases. bepls.com For example, some derivatives have been found to inhibit Abl tyrosine kinase. N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was shown to inhibit the Abl protein kinase with an IC50 value of 7.4 µM. Other kinases targeted by 1,3,4-thiadiazole derivatives include c-Src tyrosine kinase and focal adhesion kinase (FAK).

Structure-Activity Relationships (SAR) for Anticancer Efficacy

The anticancer efficacy of 1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the thiadiazole ring. Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent antitumor activity.

For a series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles, the nature of the substituent on the benzoyl ring was found to be crucial for their Abl tyrosine kinase inhibitory activity. Molecular docking simulations have been employed to rationalize the SAR of these inhibitors.

In another study of imidazo[2,1-b] bepls.comnih.govnih.govthiadiazole-linked oxindoles, substitutions on the C and D rings of the molecule were investigated. It was found that compounds with specific substitutions, such as a p-tolyl group and a 3,4,5-trimethoxyphenyl group, exhibited potent anti-proliferative activity. Docking studies revealed that these compounds bind to the colchicine (B1669291) binding site of tubulin.

Furthermore, in a series of 2-(phenylamino)-5-(aryl)-1,3,4-thiadiazoles, the nature of the substituent on both the phenylamino (B1219803) and the aryl moieties at positions 2 and 5 of the thiadiazole ring, respectively, was found to influence the cytotoxic activity against breast cancer cell lines.

Antimicrobial Activities

The 1,3,4-thiadiazole nucleus is a versatile scaffold that has also been extensively explored for the development of antimicrobial agents. nih.govjaptronline.comneliti.com Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of activity against both bacteria and fungi. bepls.comnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Numerous studies have reported the antibacterial activity of 1,3,4-thiadiazole derivatives against a range of Gram-positive and Gram-negative bacteria. For instance, a series of 2,5-disubstituted 1,3,4-thiadiazole derivatives showed good antibacterial activity against Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus (Gram-positive), as well as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae (Gram-negative), with minimum inhibitory concentrations (MICs) ranging from 8 to 31.25 μg/mL. nih.gov

The nature of the substituent on the thiadiazole ring plays a crucial role in determining the antibacterial potency. nih.gov For example, some studies have shown that the presence of a 2-[2-(ethylsulfonyl)ethylthio]- side chain can enhance the activity against both Gram-positive and Gram-negative bacteria. In another series of compounds, the presence of halogen atoms on a phenyl ring attached to the thiadiazole moiety was found to increase antibacterial activity, with a preference for Gram-positive bacteria. nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 2,5-disubstituted 1,3,4-thiadiazole derivatives | Streptococcus pneumoniae | 8 - 31.25 µg/mL |

| 2,5-disubstituted 1,3,4-thiadiazole derivatives | Bacillus subtilis | 8 - 31.25 µg/mL |

| 2,5-disubstituted 1,3,4-thiadiazole derivatives | Staphylococcus aureus | 8 - 31.25 µg/mL |

| 2,5-disubstituted 1,3,4-thiadiazole derivatives | Pseudomonas aeruginosa | 8 - 31.25 µg/mL |

| 2,5-disubstituted 1,3,4-thiadiazole derivatives | Escherichia coli | 8 - 31.25 µg/mL |

| 2,5-disubstituted 1,3,4-thiadiazole derivatives | Klebsiella pneumoniae | 8 - 31.25 µg/mL |

Antifungal Efficacy

In addition to their antibacterial properties, 1,3,4-thiadiazole derivatives have also shown significant antifungal activity against a variety of pathogenic fungi. nih.govnih.govwjpmr.com For example, certain tris-2,5-disubstituted 1,3,4-thiadiazole derivatives have demonstrated good antifungal activity against Aspergillus fumigatus, Candida albicans, and Geotrichum candidum at concentrations ranging from 8 to 31.25 μg/mL. nih.gov

One particular derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, was found to be a potent antifungal agent against different Candida species, including azole-resistant isolates, and molds, with MIC100 values ranging from 8 to 96 μg/ml. nih.govnih.gov The mechanism of antifungal action for this compound was found to involve the disruption of cell wall biogenesis. nih.govnih.gov

SAR studies have indicated that oxygenated substituents on a phenyl ring attached to the thiadiazole moiety can impart significant antifungal activity. nih.gov Furthermore, a series of nopol (B1679846) derivatives bearing a 1,3,4-thiadiazole-thiourea moiety exhibited good antifungal activity against several plant pathogenic fungi, with one compound showing broad-spectrum activity. mdpi.com

Antimycobacterial Properties

The 1,3,4-thiadiazole scaffold is a key structural feature in compounds investigated for their antimycobacterial potential. A novel class of 1,3,4-thiadiazole derivatives incorporating a bis-benzamide moiety was synthesized and evaluated for activity against Mycobacterium tuberculosis H37Rv strains. researchgate.net Several of the synthesized compounds demonstrated notable activity when compared to standard drugs, highlighting the potential of this chemical class in the development of new antitubercular agents. researchgate.net The broader class of thiadiazole derivatives has been recognized for its antitubercular properties, forming a basis for further research and development in this area. mdpi.comnih.govchemmethod.com

A study involving the synthesis of 1,3,4-thiadiazole derivatives with bis-benzamide moieties identified several compounds with significant antimycobacterial activity. researchgate.net

| Compound ID | Activity Description |

| 4(d) | Showed higher activity compared to standard drugs against M. tuberculosis H37Rv. researchgate.net |

| 4(f) | Exhibited notable activity against M. tuberculosis H37Rv. researchgate.net |

| 4(g) | Displayed significant antimycobacterial properties. researchgate.net |

| 4(j) | Demonstrated promising activity against the tested mycobacterial strain. researchgate.net |

Structure-Activity Relationships (SAR) for Antimicrobial Potency

The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. nih.govrsc.org The positions at C2 and C5 of the thiadiazole ring are particularly crucial for molecular modification and play a dominant role in determining pharmacological activity. thaiscience.info

Studies on various series of 1,3,4-thiadiazole derivatives have provided key insights into their structure-activity relationships (SAR):

Influence of Substituents on Antifungal Activity : In one study, replacing substituents on the phenyl group at position 3 of the 1,3,4-thiadiazole moiety with electron-withdrawing groups like chloro (Cl) or nitro (NO2) led to a decrease or complete loss of antifungal activity. nih.gov Conversely, compounds with less electron-withdrawing groups showed higher potency. nih.gov

Impact on Antibacterial Activity : The same study found that compounds with electron-donating or less electron-withdrawing groups (e.g., methoxy) exhibited high potency against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov

Role of Fused Ring Systems : The incorporation of amino and thiol groups into a 1,2,4-triazole (B32235) ring fused with the thiadiazole core was found to enhance antimicrobial activities against a range of bacterial and fungal strains. mdpi.com

Nitroaryl Moiety : The presence of a 5-nitroaryl substituent on the 1,3,4-thiadiazole ring is a common feature in many derivatives with potent antimicrobial activity. ut.ac.ir Compounds containing 5-nitrofuran and 5-nitrothiophene moieties have shown strong antibacterial effects, particularly against Gram-positive bacteria. ut.ac.ir

Anti-Inflammatory and Analgesic Properties

Derivatives of the 1,3,4-thiadiazole nucleus are recognized for their significant anti-inflammatory and analgesic properties. japsonline.comfrontiersin.orgijcrr.com The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles has led to the investigation of this class of compounds. nih.gov

In one study, novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and tested for in vivo analgesic and anti-inflammatory activities. thaiscience.info Notably, the compound 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole was identified as having a superior analgesic and anti-inflammatory profile with a low incidence of gastric ulceration. thaiscience.info Another study on 2,6-diaryl-imidazo[2,1-b] nih.govthaiscience.infofrontiersin.orgthiadiazole derivatives also identified compounds with better anti-inflammatory activity than the standard drug, diclofenac, and comparable pain-relieving activity, without causing ulcerogenic effects. nih.gov Molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, with some showing higher selectivity for COX-2. nih.gov

Central Nervous System (CNS) Activities

The 1,3,4-thiadiazole scaffold is a versatile structure that has been incorporated into various compounds targeting the central nervous system. researchgate.netresearchgate.net These derivatives have shown potential as anticonvulsant, antidepressant, and anxiolytic agents. researchgate.netresearchgate.net

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of 1,3,4-thiadiazole derivatives, identifying them as potential candidates for epilepsy treatment. nih.govfrontiersin.orgnih.gov Various derivatives have been synthesized and evaluated in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. frontiersin.orgnih.gov

One of the early potent compounds identified was 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole, which showed a favorable comparison to standard drugs like phenytoin (B1677684) and carbamazepine. acs.org Structure-activity relationship studies revealed that:

Alkylation of the side-chain nitrogen atom maintained the potency. acs.org

Aryl substitution on the side chain or lengthening the chain led to a drop in potency. acs.org

Replacing the 2-biphenylyl group with a phenyl or benzyl (B1604629) group also resulted in inactive compounds. acs.org

The lipophilic nature of substituent rings appears to be a contributing factor to the anticonvulsant activity. frontiersin.org

Antidepressant and Anxiolytic Effects

Certain 1,3,4-thiadiazole derivatives have demonstrated promising antidepressant and anxiolytic activities. researchgate.netarjonline.org A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and screened for their effects on the CNS. nih.govacs.org The research found that some of these compounds possess significant antidepressant and anxiolytic properties, with efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. nih.govacs.org

One particularly potent compound from this series, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine, was identified as having a mixed antidepressant-anxiolytic profile. nih.gov Further investigation showed that this compound's therapeutic dose range was substantially lower than the doses at which side effects like sedation or amnesia were observed, indicating a promising safety margin. nih.gov

Other Significant Biological Activities